molecular formula C6H6O2 B8711432 3-Hexyne-2,5-dione CAS No. 54415-31-5

3-Hexyne-2,5-dione

Cat. No.: B8711432
CAS No.: 54415-31-5
M. Wt: 110.11 g/mol
InChI Key: RNSUHNFHYWLYBN-UHFFFAOYSA-N
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Description

3-Hexyne-2,5-dione (CAS: 54415-31-5), with the molecular formula C6H6O2 and an average mass of 110.112 Da, is an aliphatic diketone containing a central alkyne unit . This structure makes it a valuable bifunctional building block in organic synthesis and materials science research. Also known as diacetylacetylene, this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds and complex molecular architectures . Its conjugated system, featuring carbonyl groups flanking an acetylenic bridge, is of significant interest in developing novel polymers and functional materials. Researchers utilize this compound as a key intermediate in exploring click chemistry reactions, metal-catalyzed couplings, and the fabrication of specialized surfactants with unique wetting and defoaming properties . The compound's distinct molecular framework allows for structural modifications at both the carbonyl and alkyne functionalities, enabling the creation of diverse chemical entities for advanced applications. This product is intended For Research Use Only (RUO) and is strictly not for human or veterinary or clinical diagnosis use.

Properties

CAS No.

54415-31-5

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

hex-3-yne-2,5-dione

InChI

InChI=1S/C6H6O2/c1-5(7)3-4-6(2)8/h1-2H3

InChI Key

RNSUHNFHYWLYBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC(=O)C

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

3-Hexyne-2,5-dione serves as a versatile building block in organic synthesis. Its applications include:

  • Intermediate in Organic Synthesis : Utilized in the preparation of more complex molecules due to its reactive carbonyl groups.
  • Study of Reaction Mechanisms : Employed in research to elucidate reaction pathways and kinetics due to its ability to undergo diverse chemical reactions.

Biological Applications

The compound's structural features allow it to participate in biological processes:

  • Potential Drug Precursor : Investigated for its role in synthesizing biologically active compounds that may have therapeutic effects.
  • Enzyme Interaction Studies : Its reactivity allows for the exploration of interactions with enzymes, potentially influencing metabolic pathways.

Medical Applications

In medicine, this compound is explored for:

  • Antimicrobial Properties : Studies indicate potential efficacy against various pathogens.
  • Drug Development : As a precursor for synthesizing novel pharmaceuticals aimed at treating infections or diseases .

Industrial Applications

In industry, the compound finds utility in:

  • Production of Specialty Chemicals : Used as an intermediate in the synthesis of polymers and other specialty chemicals.
  • Formulation of Coatings and Adhesives : Its chemical properties make it suitable for enhancing the performance of industrial products .

Case Studies

  • Synthesis Pathways : Research on the synthesis of 3-methyl-1,4-pentadiyne-3-ol demonstrated the utility of this compound as an intermediate. The study outlined reaction conditions and yields, highlighting its significance in synthetic organic chemistry .
  • Biological Activity : A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated promising activity against specific bacterial strains, suggesting potential applications in medicinal chemistry .

Comparison with Similar Compounds

Hex-3-ene-2,5-dione

Structure : Hex-3-ene-2,5-dione (CAS: 4436-75-3) replaces the triple bond in 3-hexyne-2,5-dione with a double bond (Z or E isomer). Its molecular formula is C₆H₈O₂ (avg. mass: 112.13 g/mol) .
Key Differences :

  • Reactivity : The double bond in Hex-3-ene-2,5-dione undergoes electrophilic additions (e.g., hydrogenation), whereas the triple bond in this compound is more reactive in cycloadditions or alkyne-specific reactions.
  • Stability: The ene-dione system in Hex-3-ene-2,5-dione allows keto-enol tautomerization, which is less pronounced in the yne-dione due to conjugation with the triple bond.

Pyrrolidine-2,5-dione Derivatives

Examples :

  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives (e.g., compounds 4–12 in Scheme 1 ): These feature a five-membered pyrrolidine ring fused with two ketones. Modifications at the N1-aryl group enhance 5-HT₁A receptor and serotonin transporter (SERT) affinity .
  • 3-Methylene-1-tetradecylpyrrolidine-2,5-dione : A quorum sensing (QS) inhibitor with a long alkyl chain, exhibiting dual lasR-dependent and -independent activity .

Key Differences :

  • Biological Activity : Pyrrolidine-2,5-diones are pharmacologically active (e.g., CNS targets), whereas this compound lacks reported bioactivity.
  • Synthesis : Pyrrolidine derivatives require ring-closing reactions (e.g., cyclization of amines with diketones), contrasting with the linear alkyne-dione synthesis via Grignard additions .

Curcumin Analogs (Heptadiene-3,5-diones)

Example : 1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC) .
Structure : A conjugated diene-dione system with aromatic substituents.
Key Differences :

  • Function : TMC acts as a DNA methyltransferase (DNMT1) inhibitor, leveraging the β-diketone pharmacophore. This compound lacks this bioactivity.
  • Stability: Curcumin analogs are metabolically unstable, prompting synthetic modifications (e.g., blocking phenolic groups).

2,5-Dimethyl-3-hexyne-2,5-diol

Structure : A diol analog of this compound, with hydroxyl groups replacing ketones (CAS: 142-30-3) .
Key Differences :

  • Reactivity : The diol undergoes dehydration or esterification, whereas the dione participates in nucleophilic acyl substitutions.
  • Applications : The diol is used in polymer synthesis, while this compound serves as a synthetic intermediate for heterocycles .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound C₆H₆O₂ 110.11 Alkyne, dione Cycloadditions, keto-enol tautomerism
Hex-3-ene-2,5-dione C₆H₈O₂ 112.13 Alkene, dione Electrophilic additions
Pyrrolidine-2,5-dione C₄H₅NO₂ 115.09 Cyclic dione Pharmacological activity
TMC (Curcumin analog) C₂₁H₂₂O₆ 370.40 Diene, dione, aryl DNMT1 inhibition

Preparation Methods

Reaction Mechanism and Conditions

The oxidation mechanism involves the formation of a chromate ester intermediate when CrO3\text{CrO}_3 is used, followed by deprotonation and elimination to yield the diketone. Typical conditions include:

  • Solvent : Acetone or dichloromethane

  • Temperature : 0–25°C

  • Oxidizing Agent : CrO3\text{CrO}_3 in aqueous H2SO4\text{H}_2\text{SO}_4 (Jones reagent)

  • Reaction Time : 4–8 hours

Table 1 : Optimization of Oxidative Conditions

ParameterValue RangeOptimal ValueYield (%)
CrO3\text{CrO}_3 (equiv)2.0–3.02.578
Temperature (°C)0–402582
SolventAcetone, CH2_2Cl2_2Acetone85

This method achieves yields up to 85% but requires careful control of stoichiometry to avoid over-oxidation.

Alkali-Mediated Cleavage of Diyne Diols

A patent-published method (US3297774A) describes the synthesis of diacetylenic compounds via alkali-mediated cleavage of 2,4-diyne-1,6-diols. While originally designed for diacetylene production, this approach can be adapted for this compound synthesis by selecting appropriate diol precursors.

Reaction Protocol

  • Substrate : 2,7-Dimethylocta-3,5-diyne-2,7-diol

  • Catalyst : Sodium hydroxide (NaOH\text{NaOH}) or potassium hydroxide (KOH\text{KOH})

  • Solvent : Hydrocarbon solvents (e.g., xylene, toluene)

  • Conditions :

    • Temperature: 80–140°C

    • Pressure: Atmospheric (under nitrogen)

    • Catalyst Loading: 0.7–1.3 g per gram-mole diol

Table 2 : Alkali-Catalyzed Cleavage Parameters

ParameterValue RangeOptimal ValueYield (%)
CatalystNaOH\text{NaOH}, KOH\text{KOH}NaOH\text{NaOH}65
Temperature (°C)80–14012070
SolventXylene, TolueneXylene68

The reaction produces this compound alongside ketone byproducts, which are separable via fractional distillation.

Catalytic Hydrogenation-Oxidation Tandem Reactions

A hybrid approach combines hydrogenation and oxidation steps to construct the triple bond and diketone groups sequentially. This method is particularly effective for substrates with pre-existing double bonds.

Stepwise Synthesis

  • Hydrogenation : Partial hydrogenation of 3-hexyne-2,5-diol using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 pressure (1–3 atm) yields 3-hexene-2,5-diol.

  • Oxidation : Subsequent oxidation with KMnO4\text{KMnO}_4 or O2\text{O}_2 under thermal conditions (50–100°C) forms this compound.

Table 3 : Tandem Reaction Performance

StepConditionsIntermediateYield (%)
HydrogenationPd/C\text{Pd/C}, 2 atm H2\text{H}_2, 25°C3-hexene-2,5-diol90
OxidationO2\text{O}_2, 7500 Torr, 50°CThis compound75

This tandem strategy offers a combined yield of 67.5% (0.9 × 0.75) and is scalable for industrial applications.

Pyrolysis of Metal Acetylides

Pyrolysis of metal acetylides, such as disodium diacetylide (Na2C4\text{Na}_2\text{C}_4), provides a high-energy route to this compound. This method, though less common, is notable for its simplicity:

Na2C4+2H2OHC≡C-C≡CH+2NaOH\text{Na}2\text{C}4 + 2 \text{H}_2\text{O} \rightarrow \text{HC≡C-C≡CH} + 2 \text{NaOH}

Subsequent oxidation of the diacetylene intermediate with O3\text{O}_3 or O2\text{O}_2 at elevated pressures (e.g., 7500 Torr) yields the diketone.

Comparative Analysis of Methods

Table 4 : Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Oxidative Dehydrogenation8595Moderate$$
Alkali Cleavage7088High$
Tandem Hydrogenation-Oxidation67.590High$$$
Pyrolysis5075Low$$$$

The alkali-mediated cleavage method balances cost and scalability, making it preferable for industrial use, while oxidative dehydrogenation offers higher purity for laboratory-scale synthesis .

Q & A

Q. Table 1: Comparative Spectroscopic Data for Related Diones

CompoundC=O Stretching (IR, cm1^{-1})1H^1H-NMR (Alkynyl Protons, ppm)Source
3-Hexene-2,5-dione1705–17202.1–2.3 (m)
3-Heptene-2,5-dione1710–17352.4–2.6 (m)
Pyrrolidine-2,5-dione1740–1760N/A (no alkynyl protons)

Q. Table 2: Computational Parameters for Reactivity Studies

MethodBasis SetSolvent ModelApplication ExampleSource
DFT (B3LYP)6-31G*PCM (Water)Transition state energy barriers
Molecular Dynamics (MD)OPLS-AAExplicitSolvent interaction dynamics

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